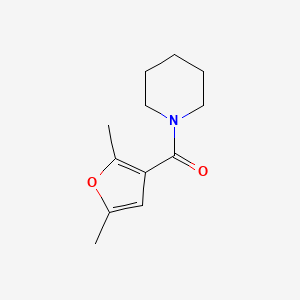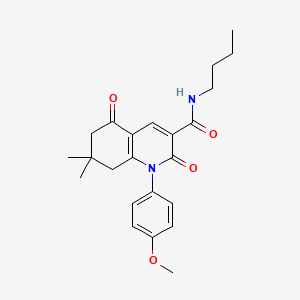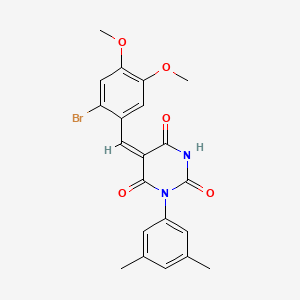![molecular formula C23H17Cl2N3O4 B5201286 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as CBB1007, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of benzoxazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and the formation of new blood vessels, which are important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments is its ability to inhibit inflammation and tumor growth. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the study of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective derivatives of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide for use in scientific research and potential therapeutic applications. Another area of research is the study of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, which could lead to the development of new therapies for these conditions. Additionally, the potential use of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
Synthesis Methods
The synthesis of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves the reaction of 2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide as a yellow solid.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O4/c1-12(2)13-4-8-21-20(9-13)27-23(32-21)14-3-7-17(24)19(10-14)26-22(29)16-6-5-15(28(30)31)11-18(16)25/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJLXPRBKGMCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)

![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)

![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)
